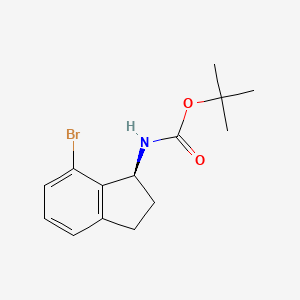![molecular formula C15H12N4S2 B2490113 4-éthyl-5-{thieno[2,3-b]quinolin-2-yl}-4H-1,2,4-triazole-3-thiol CAS No. 478260-35-4](/img/structure/B2490113.png)
4-éthyl-5-{thieno[2,3-b]quinolin-2-yl}-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazole compounds involves a series of successive reactions, starting from quinoline-2-carboxylic acid or its derivatives. For instance, 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives can be synthesized using a four-step reaction sequence, which includes interactions with aldehydes to form 4-(ethyl, aryl)idenamino derivatives. This process is confirmed by techniques like IR, ^1H NMR spectroscopy, and elemental analysis, ensuring the structure and purity of the synthesized compounds (Zozulynets et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through various spectroscopic methods. For a similar compound, ethyl-2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl] sulfanyl} acetate, experimental techniques like FTIR, UV-Vis, ^1H, and ^13C NMR were employed alongside theoretical DFT calculations. This comprehensive analysis not only confirms the structure but also provides insights into the electronic and vibrational properties of the molecule (Saidj et al., 2022).
Chemical Reactions and Properties
The reactivity of triazole-thiol compounds towards aldehydes is notable, leading to the formation of new derivatives with varied substituents. This reactivity is a key feature in synthesizing a wide range of compounds with potential biological activity. The interaction with aldehydes and other electrophiles demonstrates the compound's versatility in forming new chemical bonds and structures (Zozulynets et al., 2021).
Physical Properties Analysis
The physical properties of such compounds are typically characterized by their crystalline structure, melting points, solubility, and spectral properties. For instance, the crystal structure of a similar compound, 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined, revealing insights into its molecular and crystal arrangements. Such studies are crucial for understanding the material's stability, solubility, and potential applications (Wawrzycka-Gorczyca & Siwek, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key to understanding the compound's potential applications. The interaction with aldehydes, as mentioned earlier, is a prime example of its chemical reactivity. Moreover, studies on related compounds indicate a broad range of potential biological activities, which are often predicted using computer simulations before in vitro and in vivo testing (Kaplaushenko, 2016).
Applications De Recherche Scientifique
- Des chercheurs ont exploré les propriétés antitumorales de ce composé. Ses caractéristiques structurales en font un candidat prometteur pour inhiber la croissance des cellules cancéreuses. Des études supplémentaires sont nécessaires pour élucider son mécanisme d'action et son potentiel en tant qu'agent anticancéreux .
- Le dérivé 5-(pyridin-4yl)-1,2,4-triazole-3-thiones (qui partage des similitudes structurales avec notre composé) a démontré une activité anticonvulsivante . Enquêter sur la possibilité que notre composé présente des effets similaires pourrait être précieux pour la recherche sur l'épilepsie.
- Les analogues nucléosidiques contenant une structure de 1,2,4-triazole ont été utilisés comme médicaments antiviraux. Par exemple, la ribavirine, qui porte une partie 1,2,4-triazole, est utilisée dans le traitement des infections par le virus de l'hépatite C . Explorer le potentiel antiviral de notre composé pourrait être intéressant.
Activité Antitumorale
Propriétés Anticonvulsivantes
Applications Antivirales
Mécanisme D'action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various human cancer cell lines .
Mode of Action
It is known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which can lead to various biological activities .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Pharmacokinetics
It is known that the ability of heterocyclic compounds to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines .
Action Environment
It is known that various internal and external factors can influence the action of chemotherapeutic agents .
Propriétés
IUPAC Name |
4-ethyl-3-thieno[2,3-b]quinolin-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S2/c1-2-19-13(17-18-15(19)20)12-8-10-7-9-5-3-4-6-11(9)16-14(10)21-12/h3-8H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZPBCCPSDBJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,5-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2490030.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490031.png)

![4-(3-Chlorobenzo[b]thiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2490033.png)
![2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate](/img/structure/B2490037.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide](/img/structure/B2490040.png)




![tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2490045.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2490051.png)
